molecular formula C10H10N2OS B092240 4(3H)-Quinazolinone, 2-(ethylthio)- CAS No. 16802-73-6

4(3H)-Quinazolinone, 2-(ethylthio)-

Cat. No. B092240
CAS RN: 16802-73-6
M. Wt: 206.27 g/mol
InChI Key: MWARAOPWFPYGLV-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(ethylthio)-, also known as ethylthioquinazolinone, is a chemical compound that has attracted considerable attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been shown to possess a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In

Mechanism Of Action

The exact mechanism of action of 4(3H)-Quinazolinone, 2-(ethylthio)- is not fully understood. However, it has been suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4(3H)-Quinazolinone, 2-(ethylthio)- has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. Additionally, this compound has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One advantage of using 4(3H)-Quinazolinone, 2-(ethylthio)- in lab experiments is its potential therapeutic properties. This compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial effects, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 4(3H)-Quinazolinone, 2-(ethylthio)-. One area of interest is the development of new synthetic methods for this compound, which may lead to the discovery of new derivatives with enhanced therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential toxicity of this compound and its derivatives, which will be important for the development of safe and effective therapies.

Synthesis Methods

The synthesis of 4(3H)-Quinazolinone, 2-(ethylthio)- can be achieved by several methods. One of the most common methods involves the reaction of 2-mercaptoaniline with ethyl isocyanate in the presence of a base such as potassium carbonate. This reaction leads to the formation of 4(3H)-Quinazolinone, 2-(ethylthio)-nazolinone, which can be purified by recrystallization.

Scientific Research Applications

4(3H)-Quinazolinone, 2-(ethylthio)- has been extensively studied for its potential therapeutic properties. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory and antimicrobial effects, making it a potential candidate for the treatment of inflammatory diseases and infections.

properties

IUPAC Name

2-ethylsulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-14-10-11-8-6-4-3-5-7(8)9(13)12-10/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWARAOPWFPYGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168462
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Quinazolinone, 2-(ethylthio)-

CAS RN

16802-73-6
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016802736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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